

Physicochemical Properties of 1-Methyl-3,6-Pyridazinedione: An In-depth Technical Guide

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Compound of Interest

Compound Name: 3-Hydroxy-1-methylpyridazin-6(1H)-one

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-methyl-3,6-pyridazinedione, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its key physical and chemical characteristics, outlines experimental protocols for their determination, and presents a general synthetic workflow.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of 1-methyl-3,6-pyridazinedione.

Property	Value	Source
Molecular Formula	C ₅ H ₆ N ₂ O ₂	[1]
Molecular Weight	126.11 g/mol	[1]
Melting Point	244 °C (decomposes)	[1]
Boiling Point	260.1 °C at 760 mmHg	[1]
Density	1.263 g/cm ³	[1]
logP (Octanol-Water Partition Coefficient)	-0.8	[1]
Topological Polar Surface Area (TPSA)	49.4 Å ²	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	2	[1]

Tautomerism

1-Methyl-3,6-pyridazinedione can exist in tautomeric forms. Computational studies on the related 4-methyl-3,6-pyridazinedione suggest that the diketo form is the most stable.[1] The tautomeric equilibrium can be influenced by the solvent and temperature. Experimental investigation of tautomerism can be carried out using techniques like ¹H NMR and X-ray diffraction to characterize the predominant forms in different conditions.[2]

Experimental Protocols

Detailed experimental protocols for the determination of key physicochemical properties are outlined below.

Synthesis of 1-Methyl-3,6-pyridazinedione

A general and adaptable two-step synthetic protocol for N-substituted pyridazinones is as follows:

Step 1: Synthesis of 6-Methylpyridazin-3(2H)-one

This procedure is adapted from the synthesis of 6-substituted pyridazinones from γ -keto acids.
[3]

- Materials: Levulinic acid (4-oxopentanoic acid), hydrazine hydrate, ethanol, ice-water bath, standard reflux and filtration glassware.
- Procedure:
 - Dissolve levulinic acid in ethanol in a round-bottom flask equipped with a reflux condenser.
 - Add hydrazine hydrate dropwise to the solution with stirring.
 - Heat the reaction mixture to reflux for 4 hours.
 - Cool the mixture to room temperature and then in an ice-water bath to induce precipitation.
 - Collect the solid product by vacuum filtration and wash with cold ethanol.
 - Dry the resulting 6-methylpyridazin-3(2H)-one under vacuum.

Step 2: N-Methylation

This procedure describes the N-alkylation of the pyridazinone core.

- Materials: 6-Methylpyridazin-3(2H)-one, a methylating agent (e.g., dimethyl sulfate or methyl iodide), a suitable base (e.g., potassium carbonate), and an anhydrous solvent (e.g., acetonitrile).
- Procedure:
 - Suspend 6-methylpyridazin-3(2H)-one and the base in the anhydrous solvent in a round-bottom flask.
 - Add the methylating agent dropwise to the stirred suspension.

- Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the mixture and filter off the inorganic salts.
- Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 1-methyl-3,6-pyridazinedione.
- Purify the crude product by recrystallization or column chromatography.

Determination of Melting Point

The melting point can be determined using the capillary method as per pharmacopeia standards.^[4]

- Apparatus: Melting point apparatus, capillary tubes.
- Procedure:
 - A small, finely ground sample of 1-methyl-3,6-pyridazinedione is packed into a capillary tube to a height of 2-3 mm.
 - The capillary is placed in the heating block of the melting point apparatus.
 - The sample is heated at a constant rate (e.g., 1 °C/min).^[4]
 - The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting range. For a pure substance, this range is typically narrow.

Determination of Solubility

The solubility of 1-methyl-3,6-pyridazinedione can be determined using an isothermal technique.^[5]

- Apparatus: Isothermal shaker, analytical balance, centrifuge, UV-Vis spectrophotometer or HPLC.

- Procedure:
 - An excess amount of 1-methyl-3,6-pyridazinedione is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed container.
 - The mixture is agitated in an isothermal shaker at a constant temperature until equilibrium is reached.
 - The suspension is then centrifuged to separate the undissolved solid.
 - An aliquot of the supernatant is carefully removed and diluted.
 - The concentration of the dissolved compound in the diluted solution is quantified using a suitable analytical method like UV-Vis spectrophotometry or HPLC.
 - The solubility is then calculated from the concentration and the dilution factor.

Determination of pKa

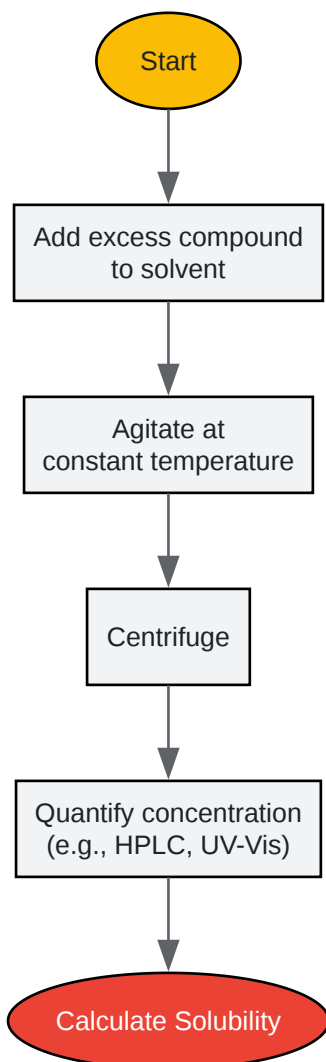
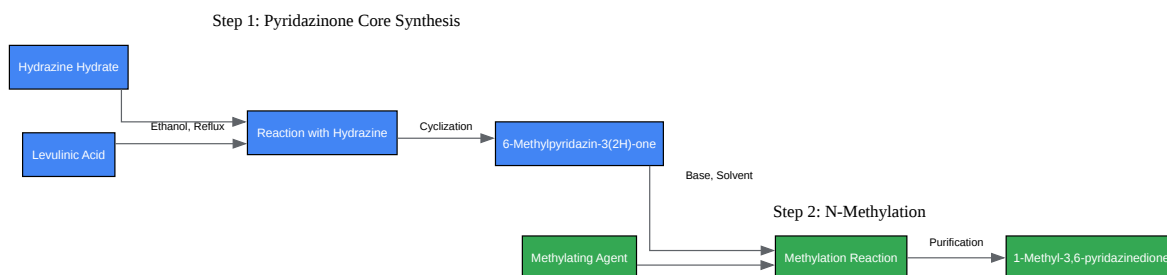
The acid dissociation constant (pKa) can be determined using potentiometric titration or NMR spectroscopy.^[6]

- Apparatus: pH meter, burette, magnetic stirrer, NMR spectrometer.
- Procedure (Potentiometric Titration):
 - A known concentration of 1-methyl-3,6-pyridazinedione is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture).
 - The solution is titrated with a standardized solution of a strong acid or base.
 - The pH of the solution is measured after each addition of the titrant.
 - A titration curve (pH vs. volume of titrant) is plotted.
 - The pKa is determined from the pH at the half-equivalence point of the titration curve.

Biological Context

Derivatives of the pyridazine scaffold are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7] Specifically, certain pyridazinone-containing compounds have been identified as potent inhibitors of p38 MAP kinase, a key enzyme in inflammatory signaling pathways.[8] Other chiral pyridazin-3(2H)-ones have been shown to act as agonists for N-formyl peptide receptors (FPRs), which are involved in the inflammatory response.[9] While no specific signaling pathway has been definitively elucidated for 1-methyl-3,6-pyridazinedione itself, its structural similarity to these bioactive compounds suggests its potential for investigation in drug discovery programs targeting inflammation and related diseases.

Visualizations



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